4-(Hydroxymethyl)-6-methylnicotinaldehyde

Description

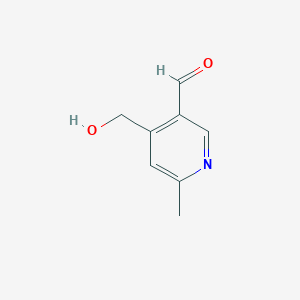

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,5,10H,4H2,1H3 |

InChI Key |

YJQQOEVSZPZKCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C=O)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 4 Hydroxymethyl 6 Methylnicotinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for numerous derivatization strategies.

Condensation Reactions

Condensation reactions involving the aldehyde group of 4-(hydroxymethyl)-6-methylnicotinaldehyde are pivotal for constructing larger, more complex molecular architectures. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, usually water.

The reaction of the aldehyde group in this compound with primary amines is expected to yield Schiff bases, also known as imines. This condensation reaction is of significant interest due to the broad biological and chemical applications of Schiff bases. The formation mechanism involves a two-step process: the initial formation of a carbinolamine intermediate, followed by its dehydration to the final imine. nih.gov The stability of the resulting Schiff base can be influenced by the nature of the amine derivative used. capes.gov.br For instance, Schiff bases derived from aromatic aldehydes and aromatic amines are generally more stable due to conjugation. capes.gov.br Theoretical studies on pyridoxamine (B1203002) analogues, which are structurally similar to the target compound, indicate that the spatial arrangement of functional groups can facilitate intramolecular proton transfers, thereby influencing the reaction energetics. nih.govacs.org

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

The condensation of aldehydes with β-amino alcohols provides a direct route to the synthesis of oxazolidines, which are five-membered heterocyclic compounds. acs.org It is anticipated that this compound will react with various β-amino alcohols to form the corresponding oxazolidine (B1195125) derivatives. This reaction typically proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. acs.org The reaction conditions, such as solvent and temperature, can significantly affect the formation of the oxazolidine ring. acs.org

Table 2: General Reaction for Oxazolidine Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | β-Amino Alcohol | Oxazolidine Derivative |

Note: While this reaction is a well-established method for oxazolidine synthesis, specific examples involving this compound are not detailed in the available literature. The expected outcome is based on the known reactivity of aldehydes.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. acs.org The aldehyde group of this compound is a suitable substrate for this reaction. The reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. acs.org A variety of active methylene compounds can be employed, leading to a wide range of functionalized derivatives. acs.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. acs.org

Table 3: Knoevenagel Condensation of Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Aromatic Aldehyde | Malonic Acid | Piperidine/Pyridine | α,β-Unsaturated Carboxylic Acid |

| Aromatic Aldehyde | Ethyl Acetoacetate | Weak Base | α,β-Unsaturated Ketone |

| Aromatic Aldehyde | Malononitrile | Weak Base | α,β-Unsaturated Dinitrile |

Note: This table provides general examples of the Knoevenagel condensation. Specific data for this compound is not available in the reviewed literature.

Nucleophilic Addition Pathways to the Carbonyl Center

Beyond condensation reactions, the electrophilic carbonyl carbon of this compound is susceptible to direct nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can add to the carbonyl group. This addition leads to the formation of a new carbon-carbon bond and, after workup, results in a secondary alcohol. This pathway is fundamental for extending the carbon skeleton and introducing new functional groups.

Redox Chemistry: Oxidation to Carboxylic Acids and Reduction to Alcohols

The aldehyde functional group in this compound can undergo both oxidation and reduction, providing pathways to other important functional groups.

Oxidation to Carboxylic Acids: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 4-(hydroxymethyl)-6-methylnicotinic acid.

Reduction to Alcohols: Conversely, the aldehyde can be reduced to a primary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound would result in the formation of (4-(hydroxymethyl)-6-methylpyridin-3-yl)methanol, a diol. The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule.

Table 4: Redox Reactions of the Aldehyde Group

| Starting Material | Reaction Type | Reagent(s) | Product |

| This compound | Oxidation | KMnO₄, H₂CrO₄, etc. | 4-(Hydroxymethyl)-6-methylnicotinic acid |

| This compound | Reduction | NaBH₄, LiAlH₄ | (4-(Hydroxymethyl)-6-methylpyridin-3-yl)methanol |

Note: The products listed are the expected outcomes based on standard organic transformations. Specific experimental details for these reactions on this compound are not extensively documented in the surveyed scientific literature.

Olefination Reactions (e.g., Wittig Reaction)

The aldehyde functional group at the 3-position of the pyridine ring is a prime site for olefination reactions, such as the renowned Wittig reaction. This reaction is a powerful method for carbon-carbon bond formation, converting aldehydes and ketones into alkenes. byjus.comchemistrysteps.commasterorganicchemistry.comorganic-chemistry.orglumenlearning.com The reaction proceeds through the interaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comlumenlearning.com

The general mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde. This initially forms a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. chemistrysteps.comorganic-chemistry.org This intermediate subsequently collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a major driving force for the reaction. chemistrysteps.comorganic-chemistry.org

For this compound, the Wittig reaction would transform the formyl group into a vinyl group with a substituent determined by the choice of the Wittig reagent. This allows for the introduction of a wide array of functionalities, extending the carbon chain and creating a scaffold for further chemical elaboration. The general scheme for the Wittig reaction of this compound is depicted below:

Scheme 1: Proposed Wittig Reaction of this compound.

Table 1: Potential Alkene Derivatives via Wittig Reaction

| Wittig Reagent (Ph3P=CHR) | Resulting Alkene Derivative |

| Methylenetriphenylphosphorane (R=H) | 4-(Hydroxymethyl)-6-methyl-3-vinylpyridine |

| Ethylidenetriphenylphosphorane (R=CH3) | 3-(1-Propenyl)-4-(hydroxymethyl)-6-methylpyridine |

| (Methoxycarbonylmethylene)triphenylphosphorane (R=COOCH3) | Methyl 3-(4-(hydroxymethyl)-6-methylpyridin-3-yl)acrylate |

| Benzylidenetriphenylphosphorane (R=Ph) | 4-(Hydroxymethyl)-6-methyl-3-styrylpyridine |

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the 4-position is another versatile site for derivatization, primarily through esterification, etherification, and oxidation reactions.

The primary alcohol of the hydroxymethyl group can be readily converted into esters and ethers, which can significantly alter the molecule's physicochemical properties, such as lipophilicity and solubility.

Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. scienceready.com.aumasterorganicchemistry.comchemguide.co.uk The use of acyl chlorides, often in the presence of a base like pyridine to neutralize the HCl byproduct, provides a more reactive pathway to ester formation. organic-chemistry.org

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Representative Ester and Ether Derivatives

| Reagent | Reaction Type | Derivative Name |

| Acetic Anhydride (B1165640) | Esterification | (4-(Acetoxymethyl)-6-methylpyridin-3-yl)methanol |

| Benzoyl Chloride | Esterification | (4-(Benzoyloxymethyl)-6-methylpyridin-3-yl)methanol |

| Methyl Iodide (with base) | Etherification | 4-(Methoxymethyl)-6-methylnicotinaldehyde |

| Benzyl Bromide (with base) | Etherification | 4-(Benzyloxymethyl)-6-methylnicotinaldehyde |

The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orglibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are known to selectively oxidize primary alcohols to aldehydes. organic-chemistry.org In the case of this compound, this would lead to the formation of 6-methyl-3-formylpyridine-4-carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize primary alcohols to carboxylic acids. libretexts.orglibretexts.orgorganic-chemistry.org This transformation would yield 3-formyl-6-methylisonicotinic acid. The presence of the aldehyde at the 3-position may also be susceptible to oxidation under these strong conditions, potentially leading to the formation of 6-methylpyridine-3,4-dicarboxylic acid.

Reactivity of the Pyridine Nitrogen Heteroatom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule. libretexts.orguoanbar.edu.iq This allows for reactions at the nitrogen center, primarily N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. acs.orgrsc.orgacs.orgquimicaorganica.org This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. gcwgandhinagar.com

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.govscripps.eduacs.orgtandfonline.comchemtube3d.com The resulting pyridine N-oxide exhibits modified reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. chemtube3d.com

Rational Design of Derivatives for Structural Diversification

The trifunctional nature of this compound makes it an attractive scaffold for the rational design of new molecules with potential biological activity. Pyridine and its derivatives are prominent in many FDA-approved drugs. nih.govnih.govresearchgate.net The design of novel derivatives often focuses on modifying the physicochemical properties to enhance target binding, improve pharmacokinetic profiles, or reduce toxicity. nih.govnih.govresearchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying each of the three functional groups, a library of derivatives can be synthesized to explore structure-activity relationships. For instance, varying the substituent introduced via the Wittig reaction can probe the steric and electronic requirements of a biological target. Similarly, converting the hydroxymethyl group to a series of esters or ethers can modulate lipophilicity and hydrogen bonding capacity. nih.govresearchgate.nettandfonline.comwikipedia.org

Bioisosteric Replacement: Another strategy in rational drug design is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties. nih.govchemrxiv.orgcambridgemedchemconsulting.comencyclopedia.pub For example, the hydroxymethyl group could be replaced with other hydrogen bond donors or acceptors. The pyridine ring itself can sometimes be replaced by other heterocyclic systems to explore different binding interactions and intellectual property space. chemrxiv.org

The strategic derivatization of this compound at its aldehyde, hydroxymethyl, and pyridine nitrogen positions provides a powerful platform for generating a diverse range of novel compounds for various applications, particularly in the field of medicinal chemistry. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of 4 Hydroxymethyl 6 Methylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For 4-(hydroxymethyl)-6-methylnicotinaldehyde, these calculations can predict a range of fundamental properties that govern its chemical behavior.

Methodology: A common approach involves using DFT with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) or larger (e.g., 6-311++G(d,p)) to accurately model the molecule's geometry and electronic distribution. nih.govscispace.comscirp.orgresearchgate.net Such calculations typically begin with a geometry optimization to find the lowest energy structure of the molecule. scirp.org Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface and to obtain thermodynamic data. nih.gov

Electronic Properties: The key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing aldehyde group and the electronegative nitrogen atom in the pyridine (B92270) ring are expected to significantly influence the electron density distribution.

Electrostatic Potential (ESP) maps can also be generated to visualize the charge distribution. nih.gov These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Expected Electronic Properties: Based on general principles for substituted pyridines, a hypothetical table of calculated electronic properties for this compound is presented below. The presence of both electron-donating (methyl, hydroxymethyl) and electron-withdrawing (aldehyde) groups complicates simple predictions, making computational analysis essential.

| Property | Predicted Value/Trend | Significance |

| HOMO Energy | Moderate to Low | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | Low | Indicates the energy of the lowest available electron orbital; related to electron affinity. |

| HOMO-LUMO Gap | Moderate | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | Significant | Arises from the asymmetric distribution of charge due to the N atom and polar substituents. |

| Electron Density | High on N atom and O atoms | Predicts sites for protonation and hydrogen bonding. |

This is an interactive data table. The values are illustrative and represent expected trends based on computational studies of similar pyridine derivatives.

Molecular Modeling and Conformational Analysis

The functional groups attached to the pyridine ring of this compound, specifically the hydroxymethyl and aldehyde groups, have rotational freedom. This leads to the possibility of multiple stable conformations (rotamers), each with a different spatial arrangement and energy. Molecular modeling is used to explore these conformational landscapes.

Methodology: Conformational analysis is typically performed by systematically rotating the single bonds of the substituent groups (e.g., the C-C bond of the aldehyde and the C-O bond of the hydroxymethyl group) and calculating the potential energy at each step. This generates a potential energy surface, from which low-energy, stable conformers can be identified. Both semi-empirical methods and higher-level DFT calculations can be employed for this purpose. nih.gov

| Rotatable Bond | Possible Conformations | Factors Influencing Stability |

| Pyridine-CHO | Planar (syn/anti) or non-planar | Steric hindrance with the adjacent methyl group; electronic conjugation with the ring. |

| Pyridine-CH₂OH | Various staggered conformations | Potential for intramolecular hydrogen bonding; steric interactions. |

This is an interactive data table presenting the key rotational bonds and factors that would be considered in a conformational analysis.

Prediction of Chemical Transformation Pathways and Reaction Energetics

Computational chemistry provides a framework for predicting the feasibility and outcomes of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in condensation reactions.

Potential Transformations:

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the hydroxymethyl group can be oxidized first to an aldehyde and then to a carboxylic acid. Computational studies can predict which group is more readily oxidized and the energy barriers associated with these transformations.

Reduction: The aldehyde can be reduced to a primary alcohol.

Condensation Reactions: The aldehyde group can react with nucleophiles, such as amines, to form imines. rdd.edu.iq For example, its reaction with hydrazines or semicarbazides can be modeled to predict the structure of the resulting hydrazone or semicarbazone derivatives. researchgate.net

Illustrative Reaction Energetics:

| Reaction | Reactant(s) | Product(s) | Predicted Activation Energy | Predicted Reaction Energy |

| Aldehyde Oxidation | This compound + Oxidant | 4-(Hydroxymethyl)-6-methylnicotinic acid | Moderate | Exothermic |

| Imine Formation | This compound + Amine | Corresponding Imine | Low to Moderate | Near-neutral or slightly exothermic |

This is an interactive data table with hypothetical, illustrative values for the energetics of potential reactions, as would be predicted by computational methods.

Theoretical Insights into Structure-Property Relationships of Pyridine Derivatives

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For the class of pyridine derivatives, theoretical studies have provided significant insights into these relationships, which can be extended to this compound.

Influence of Substituents: The chemical properties of the pyridine ring are highly sensitive to the nature and position of its substituents. nih.gov

Electronic Effects: The aldehyde group at position 3 is electron-withdrawing, which generally decreases the basicity of the pyridine nitrogen and makes the ring more susceptible to nucleophilic attack. The methyl and hydroxymethyl groups are weakly electron-donating, which can partially counteract this effect. Computational models can quantify these electronic influences through calculated charge distributions and reactivity indices.

Steric Effects: The methyl group at position 6, adjacent to the nitrogen, provides steric hindrance that can influence how the molecule interacts with other species or how it packs in a solid state.

By systematically modifying the substituents in silico (e.g., changing the aldehyde to a nitrile or the methyl to an ethyl group) and recalculating the electronic and structural properties, a quantitative structure-property relationship (QSPR) can be developed. This allows for the rational design of new molecules with tailored properties. For instance, studies on substituted pyridines have shown that parameters like hydrophobicity and molar refractivity can be correlated with biological activity. scispace.com

Role of 4 Hydroxymethyl 6 Methylnicotinaldehyde As a Building Block in Complex Molecule Synthesis

Utility in the Construction of Advanced Heterocyclic Systems

The strategic placement of the hydroxymethyl and aldehyde groups on the pyridine (B92270) core of 4-(Hydroxymethyl)-6-methylnicotinaldehyde facilitates its use in the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through intramolecular cyclization or multicomponent reactions, where the dual functionality of the molecule can be exploited to build complex polycyclic structures.

While direct literature examples detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented, the reactivity of analogous structures provides a strong indication of its potential. For instance, functionalized pyridines and pyrimidines are key precursors in the synthesis of complex fused systems like deazapurines and pteridines. nih.govresearchgate.net The aldehyde group of this compound can readily undergo condensation reactions with various nucleophiles, such as amines or active methylene (B1212753) compounds, to form imines or α,β-unsaturated systems. Subsequent intramolecular reaction with the hydroxymethyl group, likely after its conversion to a more reactive species (e.g., a halide), can lead to the formation of a new fused ring.

One can envision the application of this compound in the synthesis of pyridopyrimidines, pyridopyridines, or other related heterocyclic frameworks that are prevalent in biologically active molecules. For example, a reaction with a urea (B33335) or guanidine (B92328) derivative could potentially lead to the formation of a fused pyrimidinone ring, a common scaffold in medicinal chemistry. The synthesis of various fused heterocyclic compounds often relies on the strategic use of bifunctional building blocks to construct the desired ring systems in a controlled manner. longdom.orgscispace.comnih.gov

Application as a Core Scaffold in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This makes pyridine-containing compounds, such as this compound, attractive starting points for the development of new therapeutic agents. nih.gov

A compelling example of the potential of scaffolds related to this compound is the discovery of potent and selective fibroblast growth factor receptor (FGFR) inhibitors. One such inhibitor, PRN1371, features a pyrido[2,3-d]pyrimidin-7(8H)-one core. nih.gov This heterocyclic system can be conceptually derived from a molecule like this compound, highlighting the potential of this building block to serve as a scaffold for the development of kinase inhibitors. The methyl group at the 6-position can provide a vector for substitution to explore structure-activity relationships, while the functional groups allow for the attachment of various side chains to optimize binding and pharmacokinetic properties.

The general synthetic strategies for creating libraries of compounds for drug discovery often involve the use of a central scaffold that can be readily modified. The aldehyde and hydroxymethyl groups of this compound provide convenient handles for such modifications, allowing for the introduction of a wide range of chemical diversity.

Precursor in the Development of Bioactive Molecules

The structural resemblance of this compound to pyridoxal, a form of Vitamin B6, suggests its potential as a precursor for the synthesis of analogues of this essential vitamin and other bioactive molecules. While there are no documented natural products directly synthesized from this specific aldehyde, its structure makes it an ideal starting material for creating synthetic derivatives with potential biological activity.

The synthesis of functionalized pyridines, such as 2,6-bis(hydroxymethyl)pyridine, through biocatalytic methods underscores the interest in these types of molecules as versatile chemical intermediates. rsc.org The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a second hydroxymethyl group, further expanding its synthetic utility. These transformations would yield pyridine derivatives with different substitution patterns and functionalities, which could be used to synthesize a variety of target molecules.

The development of novel bioactive compounds often involves the modification of known natural products or the synthesis of entirely new structures based on a particular pharmacophore. The substituted pyridine core of this compound represents a valuable pharmacophore that can be elaborated upon to generate a diverse range of compounds for biological screening.

In Vitro Biological Studies and Mechanistic Elucidation for 4 Hydroxymethyl 6 Methylnicotinaldehyde and Its Analogues

Enzyme Inhibition Kinetics and Characterization (e.g., Nicotinamidases)

While specific enzymatic inhibition studies on 4-(hydroxymethyl)-6-methylnicotinaldehyde are not extensively documented in publicly available literature, the broader class of pyridine (B92270) carboxaldehyde derivatives has been investigated for its inhibitory effects on various enzymes. For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in the pathogenesis of infections by ureolytic bacteria like H. pylori. nih.gov The study revealed that the position and nature of substituents on the pyridine ring significantly influence the inhibitory potency. nih.gov For example, a carbothioamide derivative with a chloro group at the meta position of the pyridine ring demonstrated the most potent urease inhibition with an IC50 value of 1.07 ± 0.043 µM. nih.gov Kinetic studies of the most potent inhibitors indicated a mixed mode of inhibition. nih.gov

Given that nicotinamide (B372718) (a form of vitamin B3) is structurally related to nicotinic acid, enzymes involved in its metabolism, such as nicotinamidases, are plausible targets for nicotinic acid analogues. Nicotinamidases are not present in mammals but are essential for the growth and virulence of several pathogenic microbes, making them attractive targets for antimicrobial drug development.

Although direct kinetic data for this compound is unavailable, the general reactivity of aldehydes suggests they could act as inhibitors of enzymes with critical cysteine residues in their active sites. The aldehyde functional group can react with the thiol group of cysteine to form a thiohemiacetal, potentially leading to reversible or irreversible inhibition. Further research is warranted to explore the inhibitory profile of this compound against a panel of enzymes, including nicotinamidases and other metabolic enzymes.

Cellular Interactions and Molecular Target Identification in Cell-Based Systems

The cellular interactions and molecular targets of aldehydes are diverse, primarily owing to their electrophilic nature, which allows them to form adducts with biological macromolecules. nih.govresearchgate.net Highly toxic aldehydes are known to inactivate cells predominantly through protein damage, while DNA damage, particularly interstrand crosslinks, is another critical cytotoxic mechanism. nih.gov The depletion of intracellular glutathione (B108866) and the oxidation of thioredoxin 1 also contribute to aldehyde-induced cytotoxicity, independent of direct DNA damage. nih.gov

For pyridine derivatives, molecular docking studies have been employed to identify potential molecular targets. In the case of urease inhibitors derived from pyridine carboxaldehyde, docking studies revealed that the compounds bind to the active site of the enzyme through hydrogen bonds and hydrophobic interactions. nih.gov For BACE-1 (β-secretase) inhibitors, the incorporation of a pyridine ring was found to enhance activity, with the nitrogen atom of the pyridine interacting with key amino acid residues in the S2' region of the enzyme. acs.org

While the specific molecular targets of this compound have not been explicitly identified, its structural features suggest several possibilities. The pyridine ring could engage in π-π stacking and hydrogen bonding interactions with protein targets. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity. The aldehyde group, as mentioned, is a reactive moiety capable of forming covalent bonds with nucleophilic residues on proteins and DNA. nih.govresearchgate.net Identifying the specific cellular binding partners of this compound is a crucial next step in understanding its mechanism of action.

Modulation of Intracellular Metabolic Pathways and Cellular Processes

Nicotinic acid and its derivatives are known to influence cellular metabolism, most notably by modulating the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous physiological processes including energy metabolism and redox homeostasis. mdpi.com Studies in cultured normal human epidermal keratinocytes have shown that supplementation with nicotinic acid can significantly elevate intracellular NAD+ levels. mdpi.com This increase in NAD+ was associated with the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a positive impact on mitochondrial function. mdpi.com Furthermore, nicotinic acid was found to mitigate mitochondrial reactive oxygen species (ROS) accumulation induced by rotenone, a complex I inhibitor. mdpi.com

Pyridine carboxaldehyde thiosemicarbazones have been shown to inhibit the synthesis of deoxyribonucleotides, a critical process for DNA replication and cell proliferation. nih.gov This suggests that aldehyde-containing pyridine derivatives could potentially interfere with nucleotide metabolism, a pathway of significant interest in cancer research.

In Vitro Assessment of Biological Activities in Cell Lines (e.g., Cytotoxicity, Anti-inflammatory Responses)

The in vitro biological activities of pyridine derivatives have been extensively studied, revealing a broad spectrum of effects including cytotoxicity against cancer cells and anti-inflammatory responses.

Cytotoxicity:

A variety of substituted pyridine derivatives have demonstrated significant cytotoxic effects against numerous human cancer cell lines. For example, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives exhibited potent in vitro cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some compounds showing superior activity to the standard anticancer drug 5-fluorouracil. tjpr.org Similarly, a study on newly synthesized substituted pyridine candidates revealed potent cytotoxic effects against NCIH 460 and RKOP 27 cell lines. nih.gov Notably, these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMCs). nih.gov Another study reported that 4,4'-bipyridine (B149096) derivatives synthesized from isonicotinaldehyde showed high cytotoxic activity against both HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. semanticscholar.orgresearchgate.net

The table below summarizes the cytotoxic activity of some pyridine derivatives against various cancer cell lines, providing a context for the potential cytotoxic profile of this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 | 0.1 - 0.85 | tjpr.org |

| HeLa | 1.2 - 74.1 | tjpr.org | |

| Substituted Pyridines | NCIH 460 | 25 ± 2.6 | nih.gov |

| RKOP 27 | 16 ± 2 | nih.gov | |

| HeLa | 127 ± 25 | nih.gov | |

| 4,4'-Bipyridine derivatives | HepG-2 | 8.83 ± 0.30 (µg/mL) | semanticscholar.org |

| MCF-7 | 10.37 ± 0.24 (µg/mL) | semanticscholar.org |

Anti-inflammatory Responses:

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. Two series of compounds derived from a nicotinic acid scaffold demonstrated significant anti-inflammatory activity in vitro, as assessed by the 3-(4,5-dimethylthiazol-2-yl)2,5-diphenyltetrazolium bromide (MTT) and Griess assays, without affecting macrophage viability. nih.gov The most active compounds in this series also showed potent inhibition of nitrite (B80452) production and reduced levels of TNF-α, IL-6, iNOS, and COX-2 in LPS/INFγ-stimulated RAW 264.7 macrophage cells. nih.gov

Furthermore, plant-derived compounds, including various polyphenols and flavonoids, are known to exert their anti-inflammatory effects by modulating inflammatory pathways such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), reducing oxidative stress, and inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.comnih.gov Given the structural similarities, it is conceivable that this compound and its analogues could also exhibit anti-inflammatory properties through similar mechanisms. The aldehyde moiety itself might contribute to these effects, as some aldehydes have been shown to modulate inflammatory responses.

Elucidation of Structure-Activity Relationships (SAR) in Pyridine Carboxaldehyde Derivatives

The biological activity of pyridine derivatives is intricately linked to their structural features, and understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective agents.

Studies on nicotinic acid receptor agonists have shown that small substituents at the 5-position of the pyridine ring have a modest impact on binding affinities and functional activities, whereas 6-bromo, 6-chloro, and 6-methyl substituents lead to increased binding affinities and improved functional activities. drugbank.com This suggests that the 6-methyl group in this compound could be a favorable substitution for certain biological targets.

In the context of urease inhibitors derived from pyridine carboxamides, the nature and position of substituents on the pyridine ring were found to be critical for activity. nih.gov An electron-donating methyl group at the ortho position resulted in an IC50 value of 6.41 ± 0.023 µM for the carbothioamide derivative, while a chloro group at the meta position led to a significantly more potent inhibitor with an IC50 of 1.07 ± 0.043 µM. nih.gov

For BACE-1 inhibitors, the incorporation of a pyridine ring itself was a key determinant of activity. acs.org Further modifications, such as the introduction of electron-withdrawing groups on an adjacent phenyl ring, greatly enhanced potency. acs.org

Advanced Characterization Methodologies in Research on 4 Hydroxymethyl 6 Methylnicotinaldehyde

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For 4-(Hydroxymethyl)-6-methylnicotinaldehyde, specific chemical shifts (δ) are expected for each unique proton and carbon atom.

Based on the analysis of related structures, the following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet | Deshielded due to the electronegativity of the oxygen atom. |

| Pyridine (B92270) Ring H | 7.5 - 8.8 | Singlets/Doublets | The precise shifts depend on the electronic effects of the substituents. |

| Hydroxymethyl (-CH₂OH) | 4.5 - 4.8 | Singlet | Adjacent to an electronegative oxygen atom. |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet | Attached to the pyridine ring. |

| Hydroxyl (-OH) | Variable | Broad Singlet | The chemical shift is dependent on solvent and concentration. |

This is an interactive data table. Click on the headers to sort.

Similarly, the expected ¹³C NMR chemical shifts can be inferred.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Highly deshielded carbonyl carbon. |

| Pyridine Ring C | 120 - 160 | The specific shifts are influenced by the positions of the substituents. |

| Hydroxymethyl (-CH₂OH) | 60 - 65 | Aliphatic carbon bonded to an oxygen atom. |

| Methyl (-CH₃) | 18 - 25 | Aliphatic carbon. |

This is an interactive data table. Click on the headers to sort.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |

| O-H (Hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Aldehyde) | 1690 - 1715 | Stretching |

| C=N, C=C (Pyridine Ring) | 1400 - 1600 | Stretching |

| C-O (Hydroxymethyl) | 1000 - 1260 | Stretching |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₈H₉NO₂, the expected exact mass would be approximately 151.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO), the hydroxymethyl group (-CH₂OH), or other small fragments.

X-ray Crystallography for High-Resolution Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds suggests that the pyridine ring would be essentially planar. The substituents—the hydroxymethyl, methyl, and aldehyde groups—would have specific orientations relative to the ring.

The expected crystallographic data would include:

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, C-N-C). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

This is an interactive data table. Click on the headers to sort.

The precise values for these parameters would provide definitive proof of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Emerging Research Directions and Future Perspectives in 4 Hydroxymethyl 6 Methylnicotinaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, there are no established, dedicated synthetic routes for 4-(Hydroxymethyl)-6-methylnicotinaldehyde in the public domain. The synthesis of such a polysubstituted pyridine (B92270) would likely involve multi-step processes. A potential starting material could be 6-methylnicotinic acid or a related picoline derivative. The introduction of the hydroxymethyl and aldehyde groups would require selective functionalization, possibly involving protection-deprotection strategies to achieve the desired regiochemistry.

Future research in this area would likely focus on developing efficient and sustainable synthetic methodologies. This could involve:

Catalytic C-H Functionalization: Modern synthetic methods could be explored to directly introduce the formyl and hydroxymethyl groups onto a simpler pyridine precursor, avoiding lengthy linear syntheses.

Flow Chemistry: Continuous flow processes could offer improved reaction control, safety, and scalability for key synthetic steps.

Biocatalysis: The use of enzymes to perform selective oxidation or hydroxylation reactions could provide a green and highly specific route to the target molecule.

A hypothetical synthetic approach is outlined in the table below.

| Step | Reaction Type | Potential Reagents | Purpose |

| 1 | Oxidation | MnO₂, SeO₂ | Oxidation of a methyl group to an aldehyde. |

| 2 | Halogenation | NBS, NCS | Introduction of a handle for further functionalization. |

| 3 | Nucleophilic Substitution | KCN, NaCN | Introduction of a cyano group for conversion to an aldehyde or hydroxymethyl group. |

| 4 | Reduction | DIBAL-H, LiAlH₄ | Reduction of an ester or nitrile to an aldehyde or alcohol. |

| 5 | Hydroxymethylation | Formaldehyde | Introduction of the hydroxymethyl group. |

Exploration of Unprecedented Chemical Transformations

The reactivity of this compound would be dictated by its three functional groups: the aldehyde, the hydroxymethyl, and the pyridine ring itself. The aldehyde group can participate in a wide range of reactions, including:

Reductive Amination: To form various amine derivatives.

Wittig and Related Reactions: To generate olefinic compounds.

Condensation Reactions: With active methylene (B1212753) compounds.

The hydroxymethyl group can be a site for esterification, etherification, or oxidation. The pyridine ring can undergo N-oxidation or be involved in metal-catalyzed cross-coupling reactions. The exploration of intramolecular reactions between the functional groups could lead to the synthesis of novel heterocyclic scaffolds.

Expansion of Biological Applications and Target Exploration in Preclinical Research

The biological potential of this compound is currently unexplored. However, the pyridine nucleus is a common scaffold in many biologically active compounds and pharmaceuticals. The functional groups present in the molecule offer potential interaction points with biological targets.

Future preclinical research could investigate its potential in areas such as:

Enzyme Inhibition: The aldehyde functionality could potentially interact with the active sites of various enzymes.

Antimicrobial or Anticancer Activity: Many pyridine derivatives exhibit such properties.

Hydroxymethylation, as a general strategy, has been shown to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This suggests that if a biologically active parent scaffold is identified, the introduction of a hydroxymethyl group could be a viable optimization strategy.

Integration of Advanced Computational Approaches for Rational Design and Discovery

Given the lack of empirical data, computational methods would be invaluable in predicting the properties and potential applications of this compound.

Density Functional Theory (DFT) Calculations: These could be used to understand the molecule's electronic structure, reactivity, and spectroscopic properties. Studies on substituted diazabenzenes have shown that the position and nature of substituents significantly affect the aromaticity and stability of the ring system, a principle that would apply here. researchgate.net

Molecular Docking: Virtual screening of this compound against libraries of biological targets could help to identify potential protein-ligand interactions and guide future biological testing.

Pharmacophore Modeling: If a family of related active compounds were to be discovered, this molecule could be used in the development of pharmacophore models to guide the design of new, more potent analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(Hydroxymethyl)-6-methylnicotinaldehyde be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (60–80°C), catalyst choice (e.g., palladium catalysts for coupling reactions), and solvent polarity (e.g., DMF or THF). Monitor intermediates using TLC and HPLC. Adjust stoichiometry of precursors (e.g., hydroxymethyl and methyl-substituted pyridine derivatives) to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., aldehyde proton at ~9.8 ppm, hydroxymethyl protons at ~4.5 ppm). FT-IR confirms functional groups (C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). X-ray crystallography resolves stereochemistry if crystalline derivatives are synthesized .

Q. What are the common chemical reactions involving the aldehyde group in this compound?

- Methodological Answer : The aldehyde undergoes:

- Nucleophilic addition with amines (e.g., hydrazines to form hydrazones) or alcohols (e.g., acetal formation).

- Oxidation with KMnO₄/CrO₃ to carboxylic acids (monitor pH to prevent over-oxidation).

- Reduction with NaBH₄/LiAlH₄ to primary alcohols. Pre-activate the hydroxymethyl group with protective agents (e.g., TMSCl) to avoid cross-reactivity .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic additions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and energy barriers. Compare with experimental kinetics (e.g., stopped-flow spectroscopy). Solvent effects can be modeled using COSMO-RS. Validate with isotopic labeling (e.g., ¹⁸O in aldehydes) to trace reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response assays : Test across a wide concentration range (nM to mM) to identify therapeutic windows.

- Orthogonal assays : Combine cell viability (MTT assay) with target-specific tests (e.g., enzyme inhibition).

- Structural analogs : Synthesize derivatives (e.g., methyl→ethyl substitutions) to isolate functional group contributions. Cross-reference with databases like PubChem for activity trends .

Q. How does the hydroxymethyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated body fluid (pH 7.4, 37°C). Monitor degradation via LC-MS and identify byproducts (e.g., formaldehyde release via Schiff base formation). Compare with analogs lacking the hydroxymethyl group. Use molecular dynamics simulations to predict hydrolytic susceptibility .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.